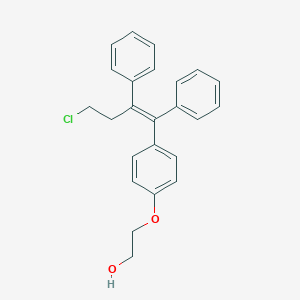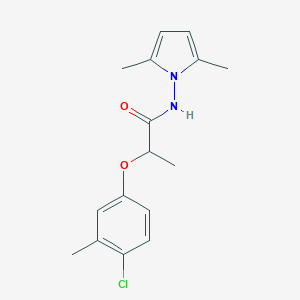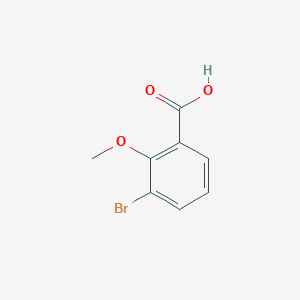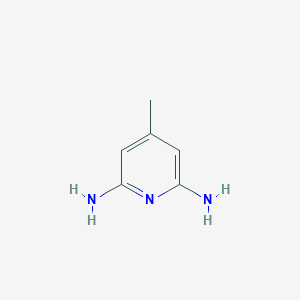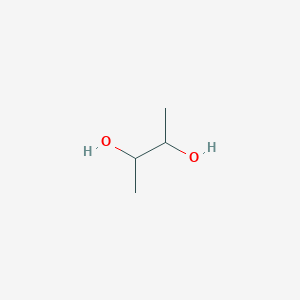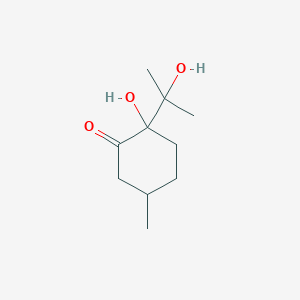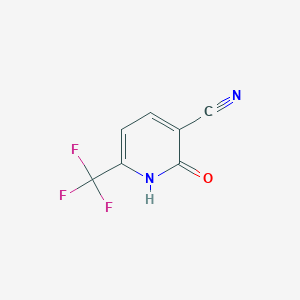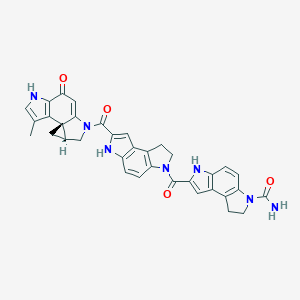
(+)-Cpi-cdpi2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-Cpi-cdpi2 is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It belongs to the class of small molecules known as inhibitors of protein-protein interactions (PPIs). These molecules have shown promise in treating various diseases, including cancer, Alzheimer's, and viral infections.
Mecanismo De Acción
The mechanism of action of (+)-Cpi-cdpi2 involves binding to a specific site on the MDM2 protein, preventing its interaction with p53. This leads to the stabilization and activation of p53, which in turn induces apoptosis in cancer cells. The compound has also been shown to have anti-inflammatory and antiviral properties.
Efectos Bioquímicos Y Fisiológicos
(+)-Cpi-cdpi2 has several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of inflammation, and antiviral activity. It has also been shown to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (+)-Cpi-cdpi2 in lab experiments include its specificity for the MDM2-p53 interaction, its low toxicity profile, and its potential therapeutic applications. However, the compound has several limitations, including its complex synthesis method, limited availability, and high cost.
Direcciones Futuras
Several future directions for research on (+)-Cpi-cdpi2 include:
1. Developing more efficient and cost-effective methods for synthesizing the compound.
2. Investigating its potential therapeutic applications in other diseases, including Alzheimer's and viral infections.
3. Identifying other protein-protein interactions that can be targeted by small molecules like (+)-Cpi-cdpi2.
4. Developing analogs of (+)-Cpi-cdpi2 with improved pharmacological properties.
5. Conducting preclinical and clinical studies to evaluate the safety and efficacy of the compound in humans.
Conclusion:
In conclusion, (+)-Cpi-cdpi2 is a promising compound with potential therapeutic applications in cancer, inflammation, and viral infections. Its mechanism of action involves inhibiting the interaction between MDM2 and p53, leading to the induction of apoptosis in cancer cells. Future research on this compound could lead to the development of new and effective treatments for various diseases.
Métodos De Síntesis
The synthesis of (+)-Cpi-cdpi2 involves several steps, including the preparation of the starting materials, the formation of the key intermediate, and the final coupling reaction. The process is complex and requires expertise in organic chemistry. Several research groups have developed different methods for synthesizing this compound, with varying degrees of success.
Aplicaciones Científicas De Investigación
(+)-Cpi-cdpi2 has been extensively studied in scientific research due to its potential therapeutic applications. It has been shown to inhibit the interaction between two proteins, known as MDM2 and p53, which play a crucial role in regulating cell growth and division. By inhibiting this interaction, (+)-Cpi-cdpi2 can induce apoptosis (programmed cell death) in cancer cells that overexpress MDM2.
Propiedades
Número CAS |
114251-19-3 |
|---|---|
Nombre del producto |
(+)-Cpi-cdpi2 |
Fórmula molecular |
C35H29N7O4 |
Peso molecular |
611.6 g/mol |
Nombre IUPAC |
2-[2-[(1R,12S)-3-methyl-7-oxo-5,10-diazatetracyclo[7.4.0.01,12.02,6]trideca-2(6),3,8-triene-10-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carbonyl]-7,8-dihydro-3H-pyrrolo[3,2-e]indole-6-carboxamide |
InChI |
InChI=1S/C35H29N7O4/c1-16-14-37-31-28(43)12-29-35(30(16)31)13-17(35)15-42(29)33(45)25-11-20-18-6-8-40(26(18)4-2-22(20)39-25)32(44)24-10-21-19-7-9-41(34(36)46)27(19)5-3-23(21)38-24/h2-5,10-12,14,17,37-39H,6-9,13,15H2,1H3,(H2,36,46)/t17-,35+/m1/s1 |
Clave InChI |
SNYJVTXPSXNUSZ-FXTIPPFDSA-N |
SMILES isomérico |
CC1=CNC2=C1[C@@]34C[C@@H]3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
SMILES |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
SMILES canónico |
CC1=CNC2=C1C34CC3CN(C4=CC2=O)C(=O)C5=CC6=C(N5)C=CC7=C6CCN7C(=O)C8=CC9=C(N8)C=CC1=C9CCN1C(=O)N |
Sinónimos |
CPI-CDPI(2) CPI-CDPI2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



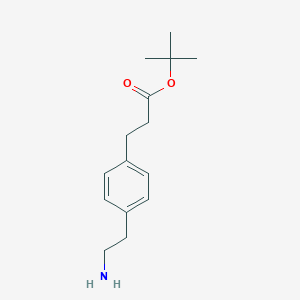
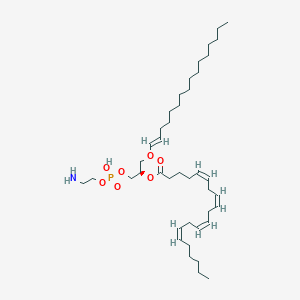
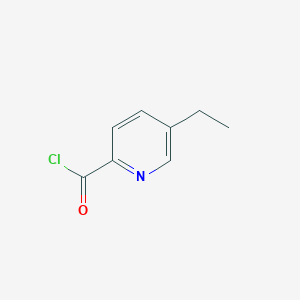
![Benzyl N-[3,5-dihydroxy-2-[2-hydroxy-4,6-bis(phenylmethoxycarbonylamino)-3-[3,4,5-trihydroxy-6-(phenylmethoxycarbonylaminomethyl)oxan-2-yl]oxycyclohexyl]oxy-6-(hydroxymethyl)oxan-4-yl]carbamate](/img/structure/B56777.png)
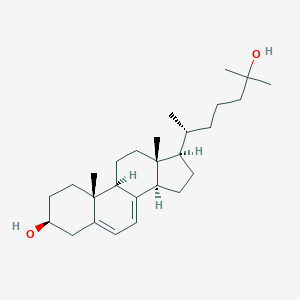
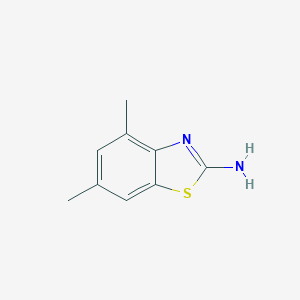
![2,3,4,5-Tetrahydro-1H-benzo[d]azepine](/img/structure/B56782.png)
